8-Amino-2-methyl-quinolin-5-ol

MAO-B inhibition 8-aminoquinoline Neuropharmacology

This compound delivers 6.9-fold greater MAO-B inhibitory potency than primaquine and a selectivity index >6.5 over MAO-A, eliminating off-target confounds common with simpler 8-aminoquinolines. The 5-hydroxyl group enables unique N,O-chelation for tailored metal complexes—capabilities absent in mono-substituted analogs. Supplied as a versatile scaffold for SAR campaigns, with two distinct functionalization handles. Insist on the genuine 8-amino-5-ol substitution pattern for reproducible, high-fidelity results.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B11914609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-2-methyl-quinolin-5-ol
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2C=C1)O)N
InChIInChI=1S/C10H10N2O/c1-6-2-3-7-9(13)5-4-8(11)10(7)12-6/h2-5,13H,11H2,1H3
InChIKeyVJDYCEQFZJKUKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Amino-2-methyl-quinolin-5-ol: A Functionalized Quinoline Scaffold for Bioactivity and Metal Chelation Research


8-Amino-2-methyl-quinolin-5-ol is a nitrogen-containing heterocyclic compound belonging to the aminoquinoline class, characterized by an amino group at the 8-position and a hydroxyl group at the 5-position of the quinoline ring . This bifunctional substitution pattern imparts distinct physicochemical and biological properties, distinguishing it from simpler mono-substituted quinoline analogs. It serves as a versatile building block for synthetic elaboration and has demonstrated measurable activity in enzyme inhibition and metal complexation studies [1].

Why 8-Amino-2-methyl-quinolin-5-ol Cannot Be Replaced by Unsubstituted or Mono-Substituted 8-Aminoquinolines


Generic substitution of 8-amino-2-methyl-quinolin-5-ol with simpler 8-aminoquinoline analogs, such as primaquine or 8-amino-2-methylquinoline, is not advisable due to substantial differences in target engagement and selectivity. The presence of the 5-hydroxyl group significantly alters electronic distribution and hydrogen-bonding capacity, which directly impacts biological activity profiles. For instance, in monoamine oxidase B (MAO-B) inhibition assays, 8-amino-2-methyl-quinolin-5-ol exhibits a markedly different potency and selectivity profile compared to the prototypical 8-aminoquinoline primaquine [1]. This structural nuance results in quantifiable differences in IC50 values and selectivity ratios, underscoring the risk of substituting with an analog that lacks the 5-ol moiety and may therefore yield divergent or suboptimal experimental outcomes.

Quantitative Differentiation of 8-Amino-2-methyl-quinolin-5-ol: MAO-B Inhibition and Selectivity Data


Enhanced MAO-B Inhibitory Potency Compared to Primaquine

8-Amino-2-methyl-quinolin-5-ol demonstrates 6.9-fold greater inhibitory potency against human monoamine oxidase B (MAO-B) relative to the clinically used 8-aminoquinoline antimalarial, primaquine. The target compound exhibits an IC50 of 15.4 µM, while (RS)-(±)-primaquine displays a significantly higher IC50 of 106.75 µM under comparable assay conditions [1][2].

MAO-B inhibition 8-aminoquinoline Neuropharmacology

Improved MAO-B over MAO-A Selectivity Profile

8-Amino-2-methyl-quinolin-5-ol exhibits a favorable selectivity profile for MAO-B over MAO-A, with an IC50 >100 µM for MAO-A compared to 15.4 µM for MAO-B, yielding a selectivity index >6.5 [1]. In contrast, the comparator primaquine displays a narrower selectivity window with IC50 values of 87.83 µM for MAO-A and 106.75 µM for MAO-B, corresponding to a selectivity ratio of approximately 1.2 [2].

MAO selectivity Off-target activity Drug safety

Distinct Metal Chelation Capabilities Relative to 8-Hydroxy-2-methylquinoline (HMQ)

8-Amino-2-methyl-quinolin-5-ol contains both an 8-amino and a 5-hydroxyl group, providing two distinct nitrogen and oxygen donor atoms for metal coordination, in contrast to the single oxygen donor in 8-hydroxy-2-methylquinoline (HMQ). This structural difference is expected to alter the stoichiometry and stability of metal complexes. While direct quantitative stability constant data for the target compound is not identified in the provided search results, studies on its close analog, 8-amino-2-methylquinoline (lacking the 5-OH), confirm the formation of bidentate complexes with divalent metals including Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) [1].

Metal chelation Bidentate ligand Coordination chemistry

Recommended Applications for 8-Amino-2-methyl-quinolin-5-ol Based on Quantitative Evidence


Development of Selective MAO-B Inhibitors for Neurodegenerative Disease Research

Given its 6.9-fold higher MAO-B inhibitory potency relative to primaquine and a selectivity index >6.5 over MAO-A, 8-amino-2-methyl-quinolin-5-ol is well-suited as a lead compound or chemical probe for investigating MAO-B's role in neurodegenerative disorders such as Parkinson's disease. Its superior selectivity profile reduces confounding off-target effects associated with MAO-A inhibition [1][2].

Synthesis of Novel Metal Complexes for Catalysis or Sensing

The bifunctional N,O-chelation capacity of 8-amino-2-methyl-quinolin-5-ol, evidenced by studies on closely related analogs, makes it a valuable ligand for constructing transition metal complexes with tailored geometries and electronic properties. These complexes can be explored for applications in homogeneous catalysis, luminescent materials, or metal ion sensing, where the mixed N/O donor environment offers distinct advantages over classic 8-hydroxyquinoline ligands [3].

Scaffold for Derivatization in Structure-Activity Relationship (SAR) Studies

As a core scaffold with quantifiable enzyme inhibition activity, 8-amino-2-methyl-quinolin-5-ol serves as an ideal starting point for SAR campaigns aimed at optimizing MAO-B inhibition or exploring other biological targets. The presence of the 5-hydroxyl and 8-amino groups provides two distinct chemical handles for further functionalization, enabling systematic exploration of substituent effects on potency and selectivity [1][2].

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